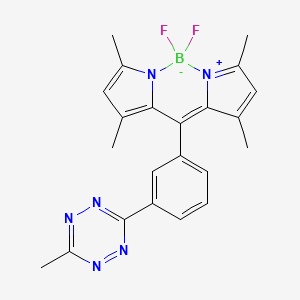

Methyltetrazine-BDP

Description

Foundations of Bioorthogonal Chemistry in Biological Research

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in their natural environment. The core principle of bioorthogonal chemistry is to introduce abiotic chemical functionalities—groups not naturally found in biological systems—onto biomolecules of interest. These "chemical handles" can then be selectively reacted with a probe carrying a complementary functional group.

To be considered truly bioorthogonal, a reaction must meet several stringent criteria:

Selectivity: The reacting partners must be mutually reactive only with each other, ignoring the vast array of other functional groups present in a cell.

Biocompatibility: The reactants and the resulting linkage must be non-toxic and not perturb the normal physiology of the cell or organism.

Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments, even at low concentrations.

Stability: The newly formed covalent bond must be stable in the biological milieu.

One of the most prominent examples of a bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. This reaction is exceptionally fast and highly selective, making it a cornerstone of modern bioorthogonal chemistry and central to the function of Methyltetrazine-BDP.

Significance of Advanced Fluorescent Probes in Live Biological Systems

Fluorescence microscopy is an indispensable tool in biological research, enabling the visualization of cellular structures and processes with high specificity. Advanced fluorescent probes are at the heart of this technology, acting as beacons that illuminate specific molecules or events within the complex environment of a living cell.

The significance of these probes lies in their ability to provide real-time, dynamic information without disrupting cellular functions. Modern fluorescent dyes offer several advantages over earlier fluorophores, including improved brightness, photostability, and a wide range of emission wavelengths. These characteristics are crucial for demanding applications such as long-term live-cell imaging and super-resolution microscopy, which push the boundaries of what can be visualized at the subcellular level.

The ideal fluorescent probe for live biological systems should possess the following attributes:

High Quantum Yield: Efficient conversion of absorbed light into emitted fluorescence.

Photostability: Resistance to photobleaching, allowing for prolonged imaging.

Cell Permeability: The ability to cross the cell membrane to reach intracellular targets.

Low Cytotoxicity: Minimal impact on cell health and behavior.

Target Specificity: The capacity to label the desired biomolecule or organelle with high fidelity.

Conceptual Framework of this compound as a Dual-Function Bioorthogonal Fluorophore

This compound is a molecule ingeniously designed to combine the principles of bioorthogonal chemistry with the power of fluorescence imaging. Its conceptual framework is built upon a modular design that integrates two key components: a methyltetrazine moiety and a boron-dipyrromethene (BDP) core.

The Methyltetrazine Moiety: This component serves as the bioorthogonal "handle." The tetrazine ring is highly reactive towards strained dienophiles, such as trans-cyclooctenes (TCO), cyclopropenes, and norbornenes, through the IEDDA reaction. The "methyl" group attached to the tetrazine ring enhances its stability in aqueous biological media compared to unsubstituted tetrazines, a critical feature for in vivo applications. smolecule.comlumiprobe.com This reactivity allows for the specific and covalent attachment of the entire this compound molecule to a target that has been pre-labeled with a strained alkene.

The BDP Core: BDP, often referred to by the trade name BODIPY, is a highly versatile and robust fluorophore. BDP dyes are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and good photostability. The spectral properties of the BDP core can be tuned by modifying its chemical structure, leading to a family of probes that emit across the visible spectrum.

The dual-functionality of this compound arises from the synergistic action of these two components. The methyltetrazine group enables the targeted delivery and covalent attachment of the probe to a specific biomolecule via a bioorthogonal reaction, while the BDP core provides the bright and stable fluorescent signal necessary for visualization. This allows researchers to "click" a fluorescent label onto a target of interest within a living cell with high precision and then observe its localization, dynamics, and interactions.

Furthermore, some this compound probes are designed to be "turn-on" or fluorogenic. In their unreacted state, the tetrazine moiety can quench the fluorescence of the nearby BDP core. Upon reaction with a dienophile, the electronic properties of the tetrazine are altered, disrupting the quenching mechanism and leading to a significant increase in fluorescence. This property is highly advantageous as it reduces background noise and allows for the detection of the labeling event itself.

Detailed Research Findings

The utility of this compound is underpinned by its favorable photophysical properties and rapid reaction kinetics. Different variants of the BDP core provide a palette of colors for multiplexed imaging experiments.

| Compound | Excitation Max (nm) | Emission Max (nm) | **Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) ** | Fluorescence Quantum Yield |

| BDP FL methyltetrazine | 503 | 509 | 92,000 | 0.97 |

| BDP TMR methyltetrazine | 542 | 574 | 55,000 | 0.64 |

| BDP TR methyltetrazine | 589 | 616 | 60,000 | 0.90 |

The IEDDA reaction between methyltetrazine and various strained dienophiles is characterized by exceptionally fast second-order rate constants, enabling rapid labeling even at low concentrations.

| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions |

| Methyltetrazine & Trans-cyclooctene (B1233481) (TCO) | ~1 x 10³ - 1 x 10⁶ | Aqueous media |

| Methyltetrazine & Cyclopropene | Varies with substitution, can be comparable to or faster than TCO with certain tetrazines | Aqueous media |

| Methyltetrazine & Norbornene | ~1 - 10 | Aqueous media |

Note: The rate constants can vary depending on the specific substitutions on both the tetrazine and the dienophile, as well as the solvent and temperature.

Research has demonstrated the successful application of this compound in various contexts. For instance, it has been used in activity-based protein profiling to visualize enzyme activity in live cells. nih.gov In these studies, an enzyme inhibitor is modified with a strained alkene. Upon covalent binding of the inhibitor to its target enzyme, a this compound probe can be introduced to fluorescently label the enzyme-inhibitor complex, allowing for its visualization and quantification.

The synthesis of this compound involves the conjugation of a functionalized BDP core with a methyltetrazine derivative. Common synthetic strategies involve the reaction of an amine- or NHS ester-functionalized methyltetrazine with a corresponding carboxylic acid- or amine-functionalized BDP dye.

Properties

IUPAC Name |

2,2-difluoro-4,6,10,12-tetramethyl-8-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BF2N6/c1-12-9-14(3)30-20(12)19(21-13(2)10-15(4)31(21)23(30,24)25)17-7-6-8-18(11-17)22-28-26-16(5)27-29-22/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKHDINIFSPACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=CC(=C4)C5=NN=C(N=N5)C)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BF2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Aspects

: The IEDDA Cycloaddition

The primary reactivity of Methyltetrazine-BDP is centered around the inverse electron demand Diels-Alder (IEDDA) reaction. This specific type of [4+2] cycloaddition involves the reaction of an electron-deficient diene, in this case, the methyltetrazine moiety, with an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (B1233481) (TCO). researchgate.netnih.gov This reaction is classified as a "click chemistry" reaction due to its high efficiency, selectivity, and biocompatibility, proceeding readily under mild, catalyst-free conditions. researchgate.nettcichemicals.com

Orthogonality and Compatibility with Parallel Bioorthogonal Ligation Reactions

A key advantage of the methyltetrazine-TCO ligation is its orthogonality to other bioorthogonal reactions. rsc.org This means it can be performed simultaneously with other "click" chemistry reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloadditions (CuAAC and SPAAC), without interference. This compatibility allows for multiplexed labeling, where different biomolecules can be tagged and visualized independently within the same system. The distinct reactivity of the tetrazine-dienophile pair ensures that it will not cross-react with the components of other ligation systems, a crucial feature for complex experimental designs in chemical biology. rsc.org

Design and Functional Role of the Methyltetrazine Moiety

The 1,2,4,5-tetrazine (B1199680) ring is the core reactive component of the diene in the IEDDA reaction. The substitution pattern on this ring significantly influences its properties.

Comparative Analysis of Reactivity and Stability of Methyltetrazines versus Unsubstituted Tetrazines

The choice between a methyl-substituted tetrazine and an unsubstituted one involves a trade-off between reactivity and stability. Electron-withdrawing groups on the tetrazine ring generally increase its reactivity in the IEDDA cycloaddition by lowering the energy of its lowest unoccupied molecular orbital (LUMO). chemrxiv.org However, this increased reactivity often comes at the cost of reduced stability, particularly in aqueous environments. chemrxiv.org

Conversely, electron-donating groups, such as a methyl group, enhance the stability of the tetrazine ring. chemrxiv.orglumiprobe.com This increased stability is a significant advantage for in vivo applications and experiments requiring longer incubation times, as it minimizes degradation of the probe before it can react with its target. acs.orgacs.org While the methyl group slightly reduces the reaction kinetics compared to an unsubstituted tetrazine, the gain in stability is often a crucial factor for successful bioorthogonal labeling. acs.orgresearchgate.net Density functional theory (DFT) calculations have shown that the methyl substituent lowers the tetrazine's LUMO energy compared to an unsubstituted tetrazine, which can enhance reactivity while maintaining metabolic stability. For instance, one study noted that a methyltetrazine derivative remained 92% intact after 48 hours in serum.

Table 2: Comparison of Methyltetrazine and Unsubstituted Tetrazine

| Feature | Methyltetrazine | Unsubstituted Tetrazine |

|---|---|---|

| Stability | More stable in aqueous/cellular environments. lumiprobe.comacs.orgbroadpharm.com | Less stable, more prone to degradation. acs.org |

| Reactivity | Generally slightly less reactive than H-tetrazine. acs.orgresearchgate.net | More reactive due to electron-withdrawing nature. chemrxiv.org |

| Common Use Case | Preferred for in vivo or long-duration experiments where stability is critical. acs.org | Suitable for rapid, in vitro applications. |

This table provides a general comparison based on available research findings.

Spectroscopic and Photophysical Features of the BODIPY Fluorophore Component

The "BDP" in this compound refers to a BODIPY (boron-dipyrromethene) dye. BODIPY fluorophores are well-known for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good photostability. lumiprobe.comresearchgate.net

The specific spectroscopic characteristics of this compound are determined by the particular BODIPY core used. For example, BDP FL is a bright dye that absorbs and emits in the fluorescein (B123965) (FAM) channel. lumiprobe.comlumiprobe.com These dyes typically exhibit strong absorption bands and have high extinction coefficients. broadpharm.combiocompare.com The photophysical properties can be tuned by modifying the structure of the BODIPY core. dergipark.org.tr For instance, BDP FL methyltetrazine has an excitation maximum around 503 nm and an emission maximum around 509 nm, with a high fluorescence quantum yield of 0.97 and a molar extinction coefficient of 80,000 M⁻¹cm⁻¹. broadpharm.combiocompare.com These properties make it a highly efficient and bright fluorescent reporter for imaging applications.

Table 3: Photophysical Properties of BDP FL Methyltetrazine

| Property | Value |

|---|---|

| Excitation Maximum (λ_ex) | 503 nm broadpharm.com |

| Emission Maximum (λ_em) | 509 nm broadpharm.com |

| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ broadpharm.combiocompare.com |

| Fluorescence Quantum Yield (Φ_F) | 0.97 broadpharm.combiocompare.com |

| Recommended Channel | Fluorescein (FAM) / 488 nm lumiprobe.com |

Data is for the specific BDP FL variant of this compound.

Advanced Methodologies for Site Specific Biomolecule Labeling

Genetically Encoded Noncanonical Amino Acid (ncAA) Incorporation

The expansion of the genetic code to include noncanonical amino acids (ncAAs) with bioorthogonal functionalities offers a precise method for site-specific protein labeling. This approach allows for the introduction of a chemical handle at a genetically defined position within a protein, which can then be selectively modified with a probe like Methyltetrazine-BDP.

Strategies for Site-Specific Protein Functionalization via Amber Codon Suppression

A prevalent strategy for ncAA incorporation is the suppression of the amber stop codon (TAG). nih.gov This involves the use of an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which is charged with the ncAA. nih.govbiorxiv.org This charged tRNA recognizes the amber codon, leading to the incorporation of the ncAA into the nascent polypeptide chain instead of translation termination. nih.gov This methodology has been successfully employed to incorporate ncAAs like S-allylcysteine (SAC) and trans-cyclooct-2-ene-l-lysine (TCO*K) into target proteins. biorxiv.orgacs.org

The efficiency of amber codon suppression can be influenced by the host organism and the specific protein expression system. For instance, decoupling recombinant protein production from cell growth in certain E. coli strains has been shown to significantly enhance the incorporation of ncAAs, leading to higher yields of the modified protein. nih.gov Furthermore, the development of E. coli strains lacking release factor 1 (RF1), which normally competes with the suppressor tRNA for the amber codon, improves the efficiency of ncAA incorporation. oregonstate.edu

The incorporated ncAA serves as a bioorthogonal handle for subsequent labeling. For example, the allyl group of SAC or the trans-cyclooctene (B1233481) group of TCO*K can react with a methyltetrazine-functionalized probe, such as this compound, through an inverse electron-demand Diels-Alder (iEDDA) cycloaddition. biorxiv.orgacs.org This reaction is highly specific and proceeds efficiently under physiological conditions, allowing for the precise attachment of the BDP fluorophore to the target protein. lumiprobe.commedchemexpress.com

Development of Dual Fluorescence Labeling Systems Utilizing ncAA-Methyltetrazine-BDP Conjugates

The combination of ncAA incorporation and bioorthogonal chemistry has enabled the development of sophisticated dual fluorescence labeling systems. These systems allow for the simultaneous visualization of a protein and its cleavage products or different protein populations. researchgate.netnih.govnih.gov

In one notable application, researchers developed a dual labeling system to study the processing of the amyloid-β protein precursor (AβPP), which is implicated in Alzheimer's disease. researchgate.netnih.govnih.gov They genetically encoded a noncanonical amino acid with a trans-cyclooctene (TCO) group into the Aβ region of AβPP. nih.gov This allowed for the specific labeling of the Aβ domain with 6-methyl-tetrazine-BDP-FL (mT-BDP-FL). researchgate.netnih.govnih.gov Concurrently, a SNAP-tag at the C-terminus of AβPP was labeled with a different fluorophore. researchgate.netnih.govnih.gov This dual-labeling strategy enabled the simultaneous tracking of the full-length protein and its cleavage products in living cells, providing valuable insights into the subcellular location of AβPP processing. researchgate.netnih.govnih.gov

Another approach to dual labeling involves the simultaneous incorporation of two different ncAAs with mutually orthogonal reactive groups. For example, researchers have successfully incorporated both an azide-containing ncAA and a tetrazine-containing ncAA into a single protein. nih.gov This allows for one-pot, dual modification with two different probes, such as a fluorophore and a therapeutic agent. nih.gov This "plug-and-play" approach offers a versatile platform for creating multifunctional protein conjugates. nih.gov

| Component | Function | Reference |

| ncAA (e.g., TCO*K) | Genetically encoded handle for bioorthogonal reaction. | nih.gov |

| This compound-FL | Fluorescent probe that reacts with the ncAA. | researchgate.netnih.gov |

| SNAP-tag | Secondary tag for orthogonal labeling with a different fluorophore. | researchgate.netnih.gov |

| Orthogonal aaRS/tRNA pair | Enables the site-specific incorporation of the ncAA. | researchgate.netnih.gov |

Direct Chemical Conjugation Techniques

Beyond genetic encoding, this compound can be directly conjugated to various biomolecules through chemical means. This approach is particularly useful for labeling molecules that are not easily amenable to genetic modification, such as metabolites, lipids, and oligonucleotides.

Covalent Attachment to Metabolites and Small Molecule Ligands

The covalent attachment of this compound to metabolites and small molecule ligands allows for their visualization and tracking within cellular systems. This is often achieved by synthesizing a derivative of the molecule of interest that contains a reactive handle compatible with the tetrazine moiety of this compound. The high reactivity and specificity of the iEDDA reaction between tetrazines and strained alkenes make it an ideal choice for this purpose. lumiprobe.com

Functionalization of Oligonucleotides and Other Nucleic Acid Derivatives

This compound is also a valuable tool for the functionalization of oligonucleotides and other nucleic acid derivatives. These labeled nucleic acids can be used in a variety of applications, including polymerase chain reaction (PCR), quantitative PCR (qPCR), and fluorescence in situ hybridization (FISH).

One method for labeling oligonucleotides involves the incorporation of a modified nucleotide bearing a reactive group, such as a trans-cyclooctene. This modified oligonucleotide can then be reacted with this compound to attach the fluorophore. In a one-pot approach, a protein was dually labeled with a methyltetrazine-modified DNA oligonucleotide and a FRET pair of fluorescent dyes. researchgate.net This was accomplished through the reaction of the methyltetrazine on the oligonucleotide with a non-canonical amino acid in the protein and the attachment of the dyes to a cysteine residue. researchgate.net

Labeling of Membrane Components and Lipids for Cellular Studies

The study of cellular membranes and lipid trafficking is another area where this compound has proven to be a valuable tool. medchemexpress.commedchemexpress.com Fluorescently labeled lipids, such as BDP FL ceramide, can be used to visualize the Golgi apparatus and other cellular organelles. medchemexpress.commdpi.com

Applications in Advanced Biological Imaging and Visualization

Live-Cell Imaging and Real-time Spatiotemporal Monitoring

The ability to visualize dynamic processes within living cells is crucial for understanding cellular function. Methyltetrazine-BDP probes are well-suited for live-cell imaging due to their high brightness, photostability, and the fluorogenic nature of the iEDDA reaction. nih.gov The tetrazine moiety effectively quenches the fluorescence of the conjugated BODIPY dye; upon reaction with a target dienophile, this quenching is relieved, leading to a significant "turn-on" of the fluorescent signal. nih.govmdpi.com This mechanism is highly advantageous for live-cell applications as it minimizes background noise from unbound probes, potentially eliminating the need for wash-out steps that can disrupt cellular processes. encyclopedia.pubmdpi.com

A primary challenge in intracellular imaging is ensuring the probe can efficiently cross the cell membrane to reach its target. The permeability of this compound probes is a critical factor that can be modulated through synthetic chemical modifications.

Hydrophobicity and Charge Neutralization: The inherent charge and hydrophilicity of a fluorophore can hinder its passage through the lipid bilayer of the cell membrane. Strategies to improve permeability often involve increasing the probe's hydrophobicity. For instance, converting carboxylic acid groups to their corresponding methyl esters can neutralize negative charges and enhance membrane transport.

Linker Modification: The linker connecting the methyltetrazine and BODIPY components can be engineered to optimize delivery. For example, incorporating cell-penetrating peptides (CPPs) into the probe structure can facilitate active transport into the cell. mdpi.com

Systematic Permeability Tuning: Researchers have developed methods to systematically tune cell permeability by altering the position of substituents on the fluorophore core. For example, creating a series of probes with varying hydrophilicity allows for the selection of the optimal probe for either intracellular targeting or for labeling cell-surface components. researchgate.net

Alternative Delivery Mechanisms: For probes that remain cell-impermeable, physical delivery methods such as nanostraws can be employed. Nanostraws create direct fluidic conduits into the cytoplasm, bypassing the cell membrane entirely and expanding the range of probes that can be used for intracellular studies. nih.gov

The table below summarizes key strategies and their impact on probe delivery.

| Strategy | Method | Outcome |

| Permeability Tuning | Modify hydrophobicity (e.g., esterification) or substituent positions on the dye. researchgate.net | Optimizes passive diffusion across the cell membrane for intracellular access. |

| Active Transport | Conjugate the probe to a Cell-Penetrating Peptide (CPP). mdpi.com | Facilitates receptor-mediated or direct translocation into the cell. |

| Physical Delivery | Use nanostraws to create a direct channel into the cytoplasm. nih.gov | Bypasses the membrane barrier for cell-impermeable probes. |

| Encapsulation | Encapsulate probes within nanoparticles (e.g., PLGA or silica). acs.org | Protects the probe and can enhance cellular uptake and delivery. |

High signal-to-background or signal-to-noise ratios are essential for clear and accurate imaging. The fluorogenic nature of the this compound reaction is the primary strategy for minimizing background fluorescence. encyclopedia.pubmdpi.com

Fluorogenic Turn-On: The tetrazine group acts as a potent quencher of the BODIPY fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PeT). mdpi.comresearchgate.net The iEDDA reaction with a dienophile disrupts this quenching, causing a dramatic increase in fluorescence intensity precisely at the target site. nih.govmdpi.com This "turn-on" response can be substantial, with some BODIPY-tetrazine probes exhibiting fluorescence enhancements of over 100-fold. acs.org

Optimizing Quenching Efficiency: The degree of fluorescence quenching and subsequent turn-on ratio can be optimized by molecular design. Minimizing the distance between the fluorophore and the tetrazine quencher, for example, by using short linkers or direct conjugation, can maximize the quenching effect and lead to "super-dark" probes with very high contrast upon reaction. mdpi.comacs.org

Two-Step Labeling Procedures: In some applications, a two-step "pre-targeting" approach is used to reduce background. First, a biomolecule is labeled with a dienophile-biotin conjugate. Then, a fluorescently-labeled avidin (B1170675) or streptavidin protein is added, which binds with high affinity to the biotin. This method allows any unbound dienophile-biotin to be washed away before the introduction of the fluorescent component, thereby minimizing nonspecific signals. nih.gov

Hydrophilicity and Nonspecific Binding: Modifying probes to be more hydrophilic can also reduce background by minimizing nonspecific hydrophobic interactions with cellular components. The addition of sulfonate groups, for instance, increases water solubility and can decrease nonspecific binding. lumiprobe.com

The following table details research findings on the fluorescence turn-on ratios for various tetrazine-fluorophore conjugates, illustrating the effectiveness of this background reduction strategy.

| Fluorophore Core | Quenching Mechanism | Fluorescence Enhancement (Fold Increase) | Reference |

| BODIPY FL | PeT/FRET | ~15-22x | nih.govnih.gov |

| BODIPY TMR-X | PeT/FRET | ~20x | nih.gov |

| Coumarin | PeT/FRET | ~3x | nih.gov |

| Phenyl-Tetramethyl BODIPY | FRET/DET | ~1600x | mdpi.com |

| Various BODIPY/NBD | SNAr-mediated close proximity | 36x to 193x | acs.org |

Super-Resolution Microscopy (SRM) Paradigms

The diffraction of light imposes a fundamental limit on the resolution of conventional microscopes, typically around 200-250 nm. shu.ac.ukmicroscopyu.com Super-resolution microscopy (SRM) encompasses a range of techniques that bypass this limit, enabling imaging at the nanoscale. researchgate.net this compound and similar probes are valuable in several SRM modalities due to their brightness, photostability, and precise labeling capabilities. researchgate.netacs.org

STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to "turn off" fluorescence at the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. nih.govabberior.rocks This allows for the resolution of structures far smaller than the diffraction limit. mpg.de

The successful application of this compound in STED requires that the BODIPY fluorophore possesses specific photophysical properties. The dye must be photostable enough to withstand the high laser intensities used for both excitation and depletion. myscope.training Furthermore, its emission spectrum must overlap with the wavelength of the STED depletion laser, a common choice being 775 nm for far-red dyes. acs.orgmdpi.com Researchers have successfully used various tetrazine-dye conjugates, including those with BODIPY derivatives, for STED imaging, resolving cellular structures like vimentin (B1176767) filaments with clarity far beyond that of conventional confocal microscopy. acs.org The combination of bioorthogonal labeling with STED provides a powerful tool for high-resolution imaging in both fixed and living cells. researchgate.net

Single Molecule Localization Microscopy (SMLM) techniques, such as dSTORM (direct Stochastic Optical Reconstruction Microscopy), achieve super-resolution by temporally separating the fluorescence of individual molecules. bruker.comspringernature.com In a typical dSTORM experiment, most fluorophores are switched into a stable, non-fluorescent "dark" state. A small, stochastic subset of molecules spontaneously returns to an "on" state at any given moment, and their positions are precisely localized. microscopyu.com By repeating this process over thousands of frames, a composite super-resolution image is reconstructed. myscope.training

The success of SMLM relies on the use of photoswitchable fluorophores. Many organic dyes, including BODIPY derivatives, can be induced to photoswitch under specific buffer conditions and high laser power. bruker.com Tetrazine-BDP probes are suitable for SMLM due to the high photon output and photostability of the BODIPY core, which allows for precise localization. rndsystems.com The specific and covalent nature of the iEDDA ligation ensures that the fluorophore is securely attached to its target, a prerequisite for accurate image reconstruction. The use of tetrazine-dye conjugates has been demonstrated in SMLM experiments, enabling high signal-to-noise ratio imaging at the single-molecule level. researchgate.net

DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) is an SMLM technique that uses the transient binding of short, fluorescently labeled DNA strands ("imager" strands) to complementary "docking" strands conjugated to the target molecule. lmu.dempg.de This repeated, transient binding creates the "blinking" necessary for SMLM reconstruction, with the advantage that the blinking kinetics are predictable and largely independent of the fluorophore's photophysics. frontiersin.orgabberior.rocks

In this paradigm, a this compound probe would not be used directly for its fluorogenic properties. Instead, a dienophile-modified DNA docking strand would be attached to a cellular target of interest. A complementary imager strand, labeled with a bright and photostable fluorophore like a BODIPY derivative, would then be introduced. The this compound would be used to conjugate the dienophile-modified docking strand to the target protein via the iEDDA reaction.

A key advantage of DNA-PAINT is its capacity for quantitative imaging (qPAINT). By analyzing the frequency and duration of the binding events, it is possible to determine the absolute number of target molecules in a given structure. frontiersin.orgnih.gov The technique also allows for straightforward, high-density multiplexing (Exchange-PAINT) by washing out one imager strand and introducing another that targets a different docking sequence. frontiersin.org This enables the visualization of multiple proteins within the same complex cellular structure at nanoscale resolution. nih.gov

Confocal Fluorescence Microscopy for Subcellular Localization Studies

Confocal fluorescence microscopy is a powerful imaging technique that provides high-resolution optical images by using a spatial pinhole to eliminate out-of-focus light. licorbio.comevidentscientific.com This capability is crucial for creating sharp, detailed images of specific sections within a thick specimen, enabling the three-dimensional reconstruction of cellular structures. evidentscientific.comntu.edu.sg The technique is widely employed in biological research to visualize the precise location of proteins and other biomolecules within cells, a process known as subcellular localization. licorbio.comntu.edu.sg

The effectiveness of confocal microscopy is heavily reliant on the quality of the fluorescent probes used. This compound, a conjugate of a boron-dipyrromethene (BDP) fluorophore and a methyltetrazine moiety, serves as an exemplary probe for these applications. broadpharm.commedchemexpress.com The BDP core provides a bright and photostable fluorescent signal, while the methyltetrazine group allows for specific and efficient labeling of target biomolecules through bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction with molecules containing strained dienophiles like trans-cyclooctene (B1233481) (TCO). medchemexpress.com This specific labeling strategy ensures that the fluorescent signal originates precisely from the molecule of interest, which is essential for accurate localization studies.

Researchers have utilized this compound and its analogs to fluorescently label specific proteins within cells. For instance, the amyloid precursor protein (AβPP) has been fluorescently tagged with 6-methyl-tetrazine-BDP to study its processing and localization. researchgate.net By attaching the this compound probe to a protein of interest, scientists can track its movement and pinpoint its location to specific organelles, such as the nucleus, mitochondria, or cell membrane. evidentscientific.com The high signal-to-noise ratio afforded by confocal microscopy, combined with the bright fluorescence of the BDP dye, allows for clear differentiation between signals from different cellular compartments. ntu.edu.sg

The spectral properties of BDP dyes are a key factor in their utility. Different BDP derivatives have distinct excitation and emission maxima, allowing for multiplexed imaging where multiple cellular components can be labeled and visualized simultaneously with minimal spectral overlap. axispharm.com

Table 1: Spectral Properties of Relevant BDP Dyes

| Dye Variant | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

| BDP FL | ~496 | ~505 | High |

| BDP TMR | ~545 | ~570 | High |

| BDP TR | ~589 | ~616 | 0.9 broadpharm.com |

| BDP 630/650 | ~630 | ~650 | High axispharm.com |

This table is interactive. You can sort and filter the data to explore the properties of different BDP dyes used in fluorescence microscopy.

Utility in In Vitro Diagnostic Research and Immunoassays (e.g., ELISA, Chemiluminescence Immunoassays)

Beyond cellular imaging, this compound and related compounds are instrumental in the field of in vitro diagnostic research, particularly in the development and enhancement of various immunoassays. Immunoassays are biochemical tests that measure the presence or concentration of a macromolecule or a small molecule in a solution through the use of an antibody or an antigen. uomustansiriyah.edu.iqazurebiosystems.com The high sensitivity and specificity of these assays make them a cornerstone of modern diagnostics.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay technique designed for detecting and quantifying substances such as proteins, peptides, antibodies, and hormones. uomustansiriyah.edu.iqazurebiosystems.com The assay involves the immobilization of an antigen or antibody onto a solid surface and its detection via an antibody conjugated to an enzyme. azurebiosystems.com The enzyme converts a substrate to a detectable signal, often a color change. The utility of this compound in this context lies in its ability to serve as a highly sensitive fluorescent reporter. In a modified ELISA format, instead of an enzyme, a fluorescent probe like BDP can be used, leading to a fluorescence-based immunoassay. Research has shown that AβPP variants, after being labeled with 6-methyl-tetrazine-BDP, can be analyzed and their processing validated using ELISA. researchgate.net The intense fluorescence of the BDP moiety allows for lower detection limits compared to traditional colorimetric methods.

Chemiluminescence Immunoassays (CLIA)

Chemiluminescence immunoassays (CLIA) represent a significant advancement in immunoassay technology, offering superior sensitivity and a wider dynamic range compared to conventional methods like ELISA. nih.gov In CLIA, the label is a luminescent molecule that produces light through a chemical reaction. nih.gov BDP-tetrazine derivatives are employed in this context as well, where the fluorescent probe contributes to the signal generation, leading to highly sensitive detection of target biomolecules. The high quantum yield of BDP dyes enhances the signal output, making them suitable for detecting very low concentrations of analytes, which is critical in early disease diagnosis and monitoring. axispharm.com The versatility of these compounds allows for their integration into various immunoassay formats, including competitive and non-competitive assays, further broadening their applicability in diagnostic research. nih.gov

Research Applications in Diverse Biological Systems and Processes

Investigation of Protein Trafficking, Turnover, and Subcellular Localization

The ability to track proteins within a cell is crucial for understanding their function and regulation. Methyltetrazine-BDP, in conjunction with genetic code expansion and bioorthogonal chemistry, provides a powerful method for fluorescently labeling proteins to monitor their movement, degradation, and location.

Studies on Amyloid-β Protein Precursor (AβPP) Processing and Cleavage Dynamics

The processing of Amyloid-β Protein Precursor (AβPP) is a central event in the pathogenesis of Alzheimer's disease. nih.govnih.gov A dual-labeling strategy using this compound has been developed to simultaneously visualize AβPP and its cleavage products. nih.gov In this system, a noncanonical amino acid (ncAA) containing a TCO group is genetically incorporated into the Aβ region of AβPP, while a SNAP-tag is placed at the C-terminus. nih.govnih.gov The TCO-containing AβPP is then specifically labeled with 6-methyl-tetrazine-BDP-FL, and the SNAP-tag is labeled with a different fluorophore. nih.govnih.gov This approach enables the simultaneous monitoring of both the full-length protein and its C-terminal fragments in living cells with minimal background, providing insights into the subcellular location of γ-secretase cleavage. nih.govnih.gov

Researchers have successfully identified AβPP mutants that exhibit similar cleavage patterns to the wild-type protein, validating the use of this labeling method for studying the trafficking of AβPP cleavage products. nih.gov Confocal microscopy has been used to confirm the dual labeling of AβPP-SNAP protein variants in HEK293T cells, demonstrating the specificity of the labeling approach. researchgate.net This methodology offers a powerful tool to investigate the intricate details of AβPP processing, which is critical for understanding Alzheimer's disease progression. nih.govresearchoutreach.org

Characterization of Microprotein Expression and Spatial Distribution

Microproteins, small proteins of less than 100 amino acids, are increasingly recognized for their important cellular roles. However, their small size makes them challenging to study using traditional methods. A technique called STaudinger-Invited Ligation Enabled by ncAA (STELLA) utilizes this compound for the fluorescent labeling of microproteins in living cells. acs.orgmdc-berlin.de

In this method, a ncAA such as axial trans-cyclooct-2-ene-l-lysine (TCOK) is incorporated into the microprotein of interest. acs.org The cells are then incubated with a cell-permeable tetrazine-functionalized dye like 6-Methyl-Tetrazine-BODIPY-FL (me-tet-BDP-FL). acs.org The SPIEDAC reaction between the TCOK on the microprotein and the me-tet-BDP-FL results in specific fluorescent labeling. acs.org This approach has been used to visualize the subcellular localization of various microproteins, including those from SARS-CoV-2, in different cellular compartments like the Golgi, ER, and mitochondria. acs.orgwordpress.com For instance, live-cell imaging has captured ORF6-containing vesicles of SARS-CoV-2 moving through the cytoplasm after labeling with me-tet-BDP-FL. wordpress.com This technique has proven effective across different mammalian cell lines and provides a robust method for studying the spatial and temporal dynamics of microproteins. acs.org

Functional Enzyme Activity Profiling and Visualization

Understanding the activity of enzymes within their native cellular context is essential for elucidating their physiological and pathological roles. This compound has been integrated into methodologies that allow for the profiling and imaging of enzyme activity.

Integration with Activity-Based Protein Profiling (ABPP) Methodologies

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex biological systems. nih.govwikipedia.orgnih.gov The integration of bioorthogonal chemistry, such as the reaction between tetrazines and TCOs, has significantly enhanced the capabilities of ABPP. nih.govmdpi.com This two-step labeling approach allows for the introduction of a reporter tag, like this compound, after the initial labeling of the active enzyme by an activity-based probe (ABP). nih.govmdpi.comuniversiteitleiden.nl This strategy avoids potential interference from bulky reporter groups during the initial enzyme targeting. nih.govrsc.org

ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a recognition element, and a bioorthogonal handle. mdpi.com For example, a dipeptide fluoromethylketone, a pan-cathepsin inhibitor, has been modified to include methyltetrazinylalanine (MeTz-Ala), a bioorthogonal handle that mimics phenylalanine. nih.govuniversiteitleiden.nlnih.gov This allows for the visualization of cathepsin activity in live cells and cell lysates after ligation with a TCO-modified fluorophore. nih.govuniversiteitleiden.nlnih.gov This demonstrates that methyltetrazine can serve as a minimal and effective bioorthogonal tag in ABPP. nih.govnih.gov

In Situ Imaging of Specific Enzyme Activities

The ability to image enzyme activity directly within living cells provides invaluable spatial and temporal information. The combination of ABPP with this compound facilitates the in situ imaging of specific enzyme activities. nih.govrsc.orgnih.gov After an ABP containing a tetrazine moiety has covalently labeled its target enzyme, a TCO-functionalized BDP dye can be introduced to fluorescently label the enzyme-probe complex. nih.govuniversiteitleiden.nlnih.gov

This approach has been successfully used to visualize the activity of cathepsins in live cells. nih.govuniversiteitleiden.nlnih.gov The methyltetrazine-containing probe demonstrated a similar cathepsin inhibition pattern as the parent inhibitor, confirming that the bioorthogonal handle did not significantly alter its biological function. universiteitleiden.nl This method allows for the real-time monitoring of enzyme activity and can be applied to study changes in enzyme function during various cellular processes or in response to therapeutic interventions. biorxiv.orgbiorxiv.org

Analysis of Receptor-Ligand Interactions and Cellular Signaling

The interactions between cell surface receptors and their ligands are fundamental to cellular communication and signaling. bruker.comnih.gov Quantifying these interactions and understanding the subsequent signaling cascades is a major focus of cell biology. While direct evidence of this compound being used to study receptor-ligand interactions is still emerging, its properties make it a promising tool for this area of research.

The principles of receptor-ligand interactions involve specificity, affinity, and the elicitation of a physiological response. nih.gov Techniques to study these interactions often rely on labeling either the ligand or the receptor. The bioorthogonal labeling capabilities of this compound could be adapted to fluorescently tag ligands or receptors with minimal perturbation, allowing for the visualization and quantification of binding events on the cell surface.

Furthermore, cellular signaling pathways are complex networks that are often dysregulated in diseases like cancer. nih.gov Natural products are known to modulate multiple signaling pathways. nih.gov Fluorescent probes like this compound could be employed to track the localization and interactions of key signaling proteins within these pathways, providing insights into how these networks are regulated and how they can be targeted therapeutically. The ability to perform live-cell imaging would be particularly advantageous for studying the dynamic nature of cellular signaling events. nih.gov

Probing G Protein-Coupled Receptor (GPCR) Mechanisms

G Protein-Coupled Receptors (GPCRs) are the largest family of cell-surface receptors, mediating cellular responses to a wide array of external signals and representing major drug targets. nih.gov Understanding their activation mechanisms is crucial for pharmacology. The specific and covalent labeling capabilities of this compound are leveraged to study GPCR dynamics and function in live cells.

One innovative strategy involves genetically engineering GPCRs to include a noncanonical amino acid (ncAA) with a reactive group, such as TCO, at a specific site. acs.org A heterobifunctional ligand, consisting of a known drug fragment linked to a methyltetrazine group, can then be introduced. This ligand covalently attaches to the engineered GPCR via the iEDDA reaction. acs.org This "tethering" strategy has been successfully used to study the C-C chemokine receptor 5 (CCR5), an allosteric binding site for the drug maraviroc (B1676071). acs.org By covalently linking analogues of maraviroc to the receptor, researchers can investigate the drug-receptor interactions and signaling mechanisms in a controlled, cell-based environment. acs.org

Furthermore, the fluorescent properties of the BDP core are instrumental. For instance, 6-methyl-tetrazine-BDP-FL has been used for the fluorescent labeling of proteins like the amyloid-β protein precursor (AβPP) in living cells, allowing for the simultaneous monitoring of the protein and its cleavage products. acs.orgresearchgate.net This same approach of fluorescently labeling a receptor with this compound enables real-time visualization and tracking of GPCRs, providing insights into their trafficking, localization, and conformational changes upon activation. nih.govacs.org

| Research Finding | Target Receptor/Protein | Method | Significance |

| Covalent tethering of a ligand enhances its apparent affinity. | C-C chemokine receptor 5 (CCR5) | Genetic code expansion to introduce a reactive ncAA, followed by bioorthogonal coupling with a methyltetrazine-linked drug fragment. | Enables the study of ligand-receptor interactions and signaling for allosteric and "cryptic" drug-binding sites in live cells. acs.org |

| Dual fluorescent labeling allows simultaneous tracking of a protein and its products. | Amyloid-β protein precursor (AβPP) | A mutant AβPP was labeled with 6-methyl-tetrazine-BDP-FL at a ncAA and another dye at a SNAP-tag. | Provides a powerful tool to study the processing and trafficking of proteins with minimal perturbation in a cellular context. acs.orgresearchgate.net |

| Live-cell imaging of microproteins. | Various microproteins (e.g., NoBody, PIGBOS) | ncAA-bearing microproteins were labeled using 6-Methyl-Tetrazine-BODIPY-FL (me-tet-BDP-FL) for confocal and widefield microscopy. | Demonstrates specific bioorthogonal labeling to visualize the subcellular localization of proteins in living cells. acs.org |

Contributions to Fragment-Based Ligand Discovery and Development

Fragment-based ligand discovery (FBLD) is a drug discovery method that starts by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. openaccessjournals.comnih.gov These initial hits are then chemically optimized and grown into more potent, drug-like lead compounds. openaccessjournals.com this compound plays a role in facilitating this process, particularly for challenging targets like GPCRs.

The strategy of covalently tethering molecules to a receptor is directly applicable to FBLD. By creating heterobifunctional fragments that combine a low-affinity binding moiety with a methyltetrazine reactive group, researchers can overcome the challenge of detecting weak binding interactions in cell-based assays. acs.org The covalent bond formation between the methyltetrazine fragment and an engineered receptor effectively increases the fragment's potency, making it easier to identify and validate hits. acs.org

A 2023 study published in the Journal of the American Chemical Society demonstrated this principle by designing and synthesizing heterobifunctional analogues of maraviroc that were expected to have low affinity for CCR5. acs.org By tethering these fragments to the receptor in live cells, their inhibitory function could be screened and quantified using a cell-based calcium mobilization assay. acs.org This approach enables fragment-based screening directly in a physiological context, which is a significant advantage over traditional biophysical methods. nih.gov The fluorescent BDP tag can further aid in hit identification by providing a detectable signal upon binding.

| FBLD Contribution | Technique | Advantage | Research Example |

| Enabling cell-based fragment screening | Covalent tethering of fragments to an engineered receptor via methyltetrazine-TCO reaction. | Increases the apparent potency of low-affinity fragments, allowing for functional screening in live cells. | Screening of low-affinity maraviroc analogues against an engineered CCR5 receptor. acs.org |

| Identifying novel allosteric modulators | Using tetherable fragments to probe "cryptic" or allosteric sites on GPCRs. | Allows for the discovery of modulators for sites that are difficult to target with traditional screening methods. acs.orgnih.gov | The strategy is proposed as a tool to target novel allosteric sites in GPCRs. acs.org |

Applications in Nucleic Acid Research and Quantification

The high sensitivity and fluorescent properties of this compound make it a valuable reagent in molecular biology, particularly in the study of nucleic acids.

Role in Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR) Assays

Polymerase Chain Reaction (PCR) and its quantitative version (qPCR) are fundamental techniques for amplifying and quantifying DNA and RNA sequences. The sensitivity of these assays often relies on fluorescent probes. BDP dyes, including this compound variants, serve as effective fluorescent labels for qPCR probes. medchemexpress.eu

This compound can be incorporated into oligonucleotide probes that are designed to bind to a specific DNA sequence. As the PCR amplification proceeds, the fluorescence of the BDP dye can be measured in real-time to quantify the amount of target nucleic acid. The brightness and photostability of the BDP core allow for highly sensitive detection. For example, BDP FL tetrazine is a bright dye used for the fluorescein (B123965) (FAM) channel, a common detection channel in qPCR instruments. lumiprobe.com The use of these dyes is invaluable for applications in genetic research and diagnostics where accurate quantification is critical.

Facilitating RNA Isolation and Characterization Techniques

The isolation and characterization of RNA are essential for studying gene expression. This compound provides a means to fluorescently label RNA molecules, which facilitates their detection and analysis.

Through bioorthogonal chemistry, this compound can be used for the post-transcriptional labeling of RNA. uni-koeln.de For example, if a modified nucleotide containing a TCO group is incorporated into an RNA molecule during in vitro transcription, the RNA can then be specifically labeled by reacting it with this compound. This fluorescently tagged RNA can be easily visualized during separation techniques like gel electrophoresis, aiding in its characterization and purification. This method provides a powerful alternative to traditional staining or radiolabeling, offering high specificity and sensitivity.

| Nucleic Acid Application | Technique | Role of this compound | Benefit |

| qPCR | Fluorescent Probe Labeling | Incorporated into an oligonucleotide probe to provide a detectable signal. | High sensitivity and photostability for accurate real-time quantification of nucleic acids. lumiprobe.com |

| RNA Characterization | Post-transcriptional Labeling | Reacts with RNA molecules that have been modified to contain a TCO group. | Provides a specific fluorescent signal for detecting and characterizing RNA during techniques like electrophoresis. uni-koeln.de |

Exploratory Applications in Material Science Research

The unique photophysical properties of BDP dyes have led to their exploration in material science. Research has been conducted on incorporating BDP compounds into organic solar cells. The goal is to leverage their strong light-absorbing characteristics to improve the power conversion efficiencies of these devices. The introduction of compounds like this compound could potentially enhance charge transport properties within the solar cell materials. While still an exploratory area, this application highlights the versatility of the BDP scaffold beyond biological research.

Probe Design and Optimization for Enhanced Performance of Methyltetrazine Bdp

The strategic design and subsequent optimization of Methyltetrazine-BDP (Methyltetrazine-Borondipyrromethene) probes are critical for maximizing their efficacy in bioimaging and other biological applications. Key considerations include enhancing the fluorogenic response, ensuring efficient cellular uptake and correct localization, and maintaining the stability of the probe in complex biological environments.

Future Directions and Emerging Paradigms in Methyltetrazine Bdp Research

Development of Novel Methyltetrazine-BDP Derivatives with Tuned Spectroscopic or Reactivity Profiles

A significant area of ongoing research is the rational design and synthesis of new this compound derivatives with tailored characteristics. By chemically modifying either the BDP core or the tetrazine group, scientists can fine-tune the probe's properties for specific experimental needs, such as multiplexed imaging or enhanced stability.

Modifications to the BDP core can alter its spectroscopic properties, including excitation and emission wavelengths. This allows for the creation of a palette of probes that can be used simultaneously to visualize multiple targets, as they are designed for distinct fluorescence channels like fluorescein (B123965) (FAM), ROX, or Cy5. lumiprobe.com For instance, derivatives like BDP FL methyltetrazine and BDP TR methyltetrazine are engineered to operate in the green and red parts of the spectrum, respectively. medchemexpress.combroadpharm.com Furthermore, adding substituents like sulfonate groups can increase the aqueous solubility of the entire probe, which is crucial for many biological experiments.

On the other hand, modifications to the tetrazine ring are primarily aimed at modulating its stability and reactivity. The inclusion of a methyl group on the tetrazine ring, creating methyltetrazine, enhances the probe's stability in biological media compared to unsubstituted tetrazines. broadpharm.com This increased stability prevents the probe from degrading before it can react with its target. researchgate.net Researchers are also exploring other substitutions on the tetrazine ring to further optimize reaction kinetics for the inverse electron-demand Diels-Alder (iEDDA) reaction, ensuring rapid and specific labeling of target biomolecules that have been tagged with a dienophile like a trans-cyclooctene (B1233481) (TCO). medchemexpress.commedchemexpress.com The development of derivatives with different linkers, such as polyethylene (B3416737) glycol (PEG), can also improve solubility and pharmacokinetic properties. broadpharm.comstratech.co.uk

Table 1: Examples of this compound Derivatives and Their Properties

| Derivative Name | Core Fluorophore | Key Feature/Modification | Intended Application/Advantage | Citations |

|---|---|---|---|---|

| BDP FL methyltetrazine | BDP FL | Tuned for fluorescein (FAM) channel | Bright, photostable green fluorescence for multiplexed imaging | lumiprobe.combroadpharm.commedchemexpress.com |

| BDP TR methyltetrazine | BDP TR | Tuned for ROX (Texas Red) channel | Red-shifted emission for multiplexed imaging | medchemexpress.commedchemexpress.com |

| BDP 630/650 methyltetrazine | BDP 630/650 | Tuned for Cy5 channel | Far-red emission to minimize cellular autofluorescence | lumiprobe.com |

| BDP FL-PEG3-Methyltetrazine | BDP FL | PEG linker | Increased hydrophilicity and improved biocompatibility | broadpharm.com |

| Triazolyl-tetrazine-BDP | BDP | Triazole group on tetrazine | Enhanced stability under physiological conditions | researchgate.net |

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

A paradigm shift in biological research involves moving from single-endpoint measurements to a more holistic, systems-level understanding. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of cellular states and responses. brjac.com.br this compound probes are becoming instrumental in this integrated approach by linking functional, spatial, and temporal information from imaging to large-scale omics datasets.

For example, proteomics can identify hundreds or thousands of proteins in a cell lysate, but it often lacks spatial context. nih.gov By using this compound to label a specific protein of interest that has been genetically engineered to contain a reactive handle, researchers can visualize its localization and dynamics within a living cell. researchgate.netacs.org This imaging data can then be correlated with proteomic data to understand how the protein's location or interactions change in response to stimuli. This is particularly powerful for studying dynamic processes like protein trafficking or the assembly of protein complexes. acs.org

This integration allows researchers to move beyond static snapshots and build dynamic models of cellular networks. nih.gov For instance, a transcriptomic study might reveal that a certain drug alters the expression of numerous genes. This compound probes could then be used to visualize the downstream effects on the corresponding proteins, such as changes in their localization or interaction partners, providing a more complete picture of the drug's mechanism of action. nih.govnih.gov This approach has been applied in complex models like human induced pluripotent stem cell (hiPSC)-derived brain organoids, where genetic code expansion enables site-specific labeling of proteins with this compound-FL for imaging within a complex, tissue-like structure. researchgate.net

Advancements in Quantitative Imaging and Data Analysis for this compound Probes

The utility of this compound probes is greatly enhanced by parallel advancements in imaging technology and computational data analysis. Modern microscopy techniques, such as confocal and light-sheet microscopy, allow for high-resolution, three-dimensional imaging of labeled molecules in living cells and even complex tissues like cerebral organoids over time. researchgate.netacs.org

A key goal is to move from qualitative observation to quantitative measurement. This involves developing robust analytical workflows to extract meaningful numbers from images. For example, software can be used to precisely measure the fluorescence intensity of this compound-labeled proteins in different cellular compartments, allowing for the quantification of protein expression levels or translocation events. researchgate.net Co-localization analysis can quantify the degree to which two different fluorescently labeled proteins (e.g., one with this compound-FL and another with a red fluorophore) are present in the same location, suggesting a potential interaction. acs.orgresearchgate.net

Researchers are developing sophisticated assays based on these principles. One such method is a molecular beacon approach for detecting the generation of intracellular peptides like amyloid-β. researchgate.net In this system, a protein is dually labeled with a this compound derivative and a quencher molecule. The fluorescence of the BDP dye is initially "off" but is turned "on" when the protein is cleaved, separating the dye from the quencher. This allows for the quantitative detection of the cleavage event in real-time within living cells. researchgate.net Such quantitative imaging assays provide precise data that can be used to build and test mathematical models of biological processes.

Broader Implications for Target Identification and Validation in Drug Discovery

The process of discovering new drugs relies heavily on identifying and validating suitable molecular targets. nih.govnih.govdiscoveryontarget.com this compound probes are emerging as powerful tools in this arena, particularly in the early stages of drug discovery.

One major application is in fragment-based drug discovery (FBDD). acs.org FBDD involves screening small, low-affinity chemical fragments to find starting points for developing higher-affinity drugs. A significant challenge is studying these interactions in a cellular context, especially for membrane proteins like G protein-coupled receptors (GPCRs), which are major drug targets. acs.orgresearchgate.net A novel strategy uses genetic code expansion to introduce a reactive amino acid near a potential binding site on a GPCR in live cells. A low-affinity drug fragment linked to a methyltetrazine can then be covalently tethered to the receptor. This tethering increases the fragment's effective concentration at the binding site, enhancing its potency and allowing its effect on receptor signaling to be measured. acs.orgresearchgate.net This method enables the screening and validation of drug fragments directly in live cells.

Furthermore, by labeling specific proteins with this compound, researchers can study their interactions with other proteins or small molecules, which is a critical step in target validation. researchgate.netnih.gov Confirming that a potential drug molecule engages with its intended target in a cellular environment is a crucial milestone in the drug discovery pipeline. The ability to visualize this engagement directly using this compound probes provides high-confidence evidence for target validation and can help prioritize the most promising drug candidates for further development. discoveryontarget.com

Q & A

Q. What are the key considerations for designing experiments to synthesize and characterize Methyltetrazine-BDP?

- Methodological Answer : Synthesis requires precise stoichiometric control of tetrazine and BDP fluorophore conjugation. Use high-performance liquid chromatography (HPLC) to monitor reaction progress, and validate purity (>97%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For characterization, include absorption/emission spectra (e.g., 576/589 nm for BDP) and stability assays under varying pH and temperature. Document protocols in line with reproducibility standards, ensuring detailed metadata (e.g., solvent ratios, catalyst use) .

Q. How should researchers handle and store this compound to maintain its reactivity and stability?

- Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected containers. For in-lab use, prepare fresh solutions in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis. Avoid freeze-thaw cycles and validate stability via time-course fluorescence assays . Include batch-specific certificates of analysis (COA) and safety data sheets (SDS) in lab records .

Q. What are the best practices for detecting this compound in live-cell imaging studies?

- Methodological Answer : Use confocal microscopy with appropriate filters (ex/em: 581/591 nm) and optimize laser power to minimize photobleaching. Include negative controls (e.g., cells treated with non-reactive tetrazine derivatives) to confirm specificity. Quantify signal-to-noise ratios using software like ImageJ, and validate findings with orthogonal methods (e.g., flow cytometry) .

Q. How can researchers address discrepancies in reported reaction kinetics of this compound with dienophiles?

- Methodological Answer : Systematically replicate experiments under standardized conditions (temperature, pH, solvent). Compare rate constants (k) using stopped-flow spectroscopy and analyze outliers via Arrhenius plots. Cross-reference metadata (e.g., buffer composition, dienophile purity) to identify variables causing contradictions .

Q. What literature review strategies ensure comprehensive coverage of this compound applications?

- Methodological Answer : Use databases like PubMed and SciFinder with search terms "this compound," "bioorthogonal chemistry," and "fluorescence quenching." Prioritize primary sources from journals adhering to Beilstein experimental reporting standards . Critically evaluate methodologies in prior studies to identify gaps (e.g., lack of in vivo validation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the bioorthogonal labeling efficiency of this compound in complex biological systems?

- Methodological Answer : Employ design of experiments (DoE) to test variables: dienophile concentration (10–100 μM), pH (6.5–7.5), and incubation time (5–60 min). Use kinetic modeling to balance reaction speed and specificity. Validate efficiency via fluorescence recovery after photobleaching (FRAP) in 3D cell cultures .

Q. What strategies resolve contradictions between in vitro and in vivo stability data for this compound conjugates?

- Methodological Answer : Conduct comparative stability assays in serum-containing media vs. live animal models. Use LC-MS/MS to identify degradation products (e.g., hydrolyzed tetrazine). Apply mixed-effects statistical models to account for biological variability and microenvironmental factors (e.g., glutathione levels) .

Q. How can researchers integrate multi-omics data to study this compound’s off-target interactions?

- Methodological Answer : Combine proteomics (affinity pull-down/MS) and transcriptomics (RNA-seq) to map interaction networks. Use bioinformatics tools (e.g., STRING-DB) to identify enriched pathways. Validate findings with CRISPR knockouts of high-priority targets .

Q. What safety protocols are critical when scaling this compound synthesis for preclinical studies?

Q. How can methodological studies improve reproducibility of this compound-based assays across labs?

- Methodological Answer :

Publish detailed protocols with raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials. Use inter-lab validation cohorts to assess variability in key parameters (e.g., fluorescence quantum yield). Adopt FAIR data principles to ensure machine-readable metadata .

Data Management & Reporting

-

Table 1 : Critical Parameters for this compound Characterization

Parameter Method Acceptable Range Reference Purity HPLC ≥97% Stability (24h, RT) Fluorescence assay ≤5% signal loss Molar Extinction UV-Vis (581 nm) ε ≥ 150,000 M⁻¹cm⁻¹ -

Table 2 : Common Pitfalls in this compound Studies

Issue Mitigation Strategy Non-specific binding Pre-block samples with BSA; use excess dienophile Batch variability Require COA for every synthesis batch Photoinstability Limit light exposure during experiments

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.